molecular formula C8H8F3NOS B2462766 1,1,1-Trifluoro-3-(2-pyridinylsulfanyl)-2-propanol CAS No. 478047-11-9

1,1,1-Trifluoro-3-(2-pyridinylsulfanyl)-2-propanol

Cat. No.: B2462766
CAS No.: 478047-11-9
M. Wt: 223.21
InChI Key: LNJBMCJJFXBVIB-UHFFFAOYSA-N
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Description

¹H NMR and ¹³C NMR

Proton (¹H NMR) :

  • Pyridine protons : Aromatic signals in the 7.0–9.0 ppm range, with splitting patterns dependent on substitution. The 2-pyridinyl group typically shows downfield shifts for protons adjacent to the electron-withdrawing sulfur atom.
  • Trifluoromethyl group (CF₃) : Absence of proton signals due to complete fluorination.
  • Propanol chain :
    • CH(OH) : A broad singlet or multiplet in the 3.5–4.5 ppm range, deshielded by hydrogen bonding.
    • CH₂ and CH₃ : Upfield signals (1.0–2.0 ppm) for non-equivalent protons adjacent to the CF₃ group.

Carbon (¹³C NMR) :

  • CF₃ carbon : A single peak around 120–130 ppm (quartet splitting from fluorine coupling).
  • Pyridine carbons : Signals between 120–160 ppm , with the sulfur-substituted carbon at higher ppm.
  • Propanol carbons :
    • C(OH) : 60–70 ppm (quaternary carbon attached to OH and CF₃).
    • CH₂ and CH₃ : 25–40 ppm .

IR Spectroscopy

Key absorption bands include:

Functional Group Wavenumber (cm⁻¹) Assignment
O–H (alcohol) 3200–3600 (broad) Hydrogen-bonded OH stretch
C–F (CF₃) 1100–1300 C–F stretching vibrations
Pyridine ring 1450–1600 C=C and C–N in-plane bending
S–C (pyridinylsulfanyl) 700–800 C–S stretching

These bands confirm the presence of hydroxyl, fluorinated, and aromatic functionalities.

Mass Spectrometry (MS)

The molecular ion peak at m/z 223 [M⁺] confirms the molecular formula. Fragmentation patterns include:

  • Loss of CF₃ : m/z 223 → m/z 144 (C₃H₈NO₂S).
  • Pyridine-sulfur cleavage : m/z 223 → m/z 105 (C₅H₄N⁺).

Computational Chemistry Insights: TPSA, LogP, and Rotatable Bonds

Computational models predict critical pharmacokinetic properties:

Topological Polar Surface Area (TPSA)

TPSA is calculated as the sum of the surface contributions of nitrogen, oxygen, and sulfur atoms. For this compound:

Atom TPSA Contribution (Ų) Total TPSA
N (pyridine) 23.79
O (alcohol) 20.23
S (sulfanyl) 25.32 69.34

A TPSA > 60 Ų suggests moderate permeability, suitable for blood-brain barrier penetration.

LogP (Hydrophobicity)

LogP ≈ 2.5 (estimated from QSAR models), indicating balanced hydrophobicity from the CF₃ group and hydrophilicity from the pyridine and alcohol moieties. This value aligns with fluorinated compounds’ typical LogP range of 1.5–3.0.

Rotatable Bonds

Bond Type Count
S–C (pyridinylsulfanyl) 1
S–C (propanol chain) 1
Total 2

Two rotatable bonds enhance molecular flexibility, critical for receptor binding.

Properties

IUPAC Name

1,1,1-trifluoro-3-pyridin-2-ylsulfanylpropan-2-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8F3NOS/c9-8(10,11)6(13)5-14-7-3-1-2-4-12-7/h1-4,6,13H,5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNJBMCJJFXBVIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)SCC(C(F)(F)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8F3NOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1,1-Trifluoro-3-(2-pyridinylsulfanyl)-2-propanol typically involves the reaction of 2-pyridinethiol with 1,1,1-trifluoroacetone under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, which facilitates the nucleophilic attack of the thiol group on the carbonyl carbon of the trifluoroacetone, leading to the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization or chromatography may be employed to ensure the high quality of the final product.

Chemical Reactions Analysis

Types of Reactions

1,1,1-Trifluoro-3-(2-pyridinylsulfanyl)-2-propanol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone.

    Reduction: The trifluoromethyl group can be reduced under specific conditions.

    Substitution: The pyridinylsulfanyl group can participate in substitution reactions, where it can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as chromium trioxide (CrO3) or potassium permanganate (KMnO4) can be used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a suitable base.

Major Products

    Oxidation: Formation of 1,1,1-trifluoro-3-(2-pyridinylsulfanyl)-2-propanone.

    Reduction: Formation of 1,1,1-trifluoro-3-(2-pyridinylsulfanyl)-2-propanol derivatives.

    Substitution: Formation of various substituted pyridinylsulfanyl compounds.

Scientific Research Applications

Industrial Production

For industrial applications, continuous flow reactors and advanced purification techniques such as crystallization or chromatography are employed to optimize yield and purity.

Scientific Research Applications

  • Chemistry :
    • Building Block : Used in the synthesis of more complex organic compounds. Its trifluoromethyl group can enhance the stability and reactivity of synthesized molecules.
    • Reactions : Can undergo oxidation to form 1,1,1-trifluoro-3-(2-pyridinylsulfanyl)-2-propanone and various substitution reactions leading to new pyridinylsulfanyl derivatives .
  • Biology :
    • Biological Activity : Investigated for potential interactions with biomolecules. The compound may modulate enzyme activity or receptor interactions due to its lipophilicity and functional groups .
    • Mechanism of Action : The trifluoromethyl group enhances membrane permeability, allowing it to reach intracellular targets effectively. The pyridinylsulfanyl moiety may participate in hydrogen bonding or coordination with metal ions .
  • Medicine :
    • Pharmaceutical Intermediate : Explored as a precursor in the synthesis of bioactive compounds and drugs. Its structural characteristics make it suitable for developing new therapeutic agents .
    • Potential Drug Development : There is ongoing research into its efficacy as an active pharmaceutical ingredient (API), particularly in treating conditions where fluorinated compounds show promise due to their unique properties .
  • Industry :
    • Material Development : Utilized in creating new materials with specialized properties, such as fluorinated polymers that exhibit enhanced thermal stability and chemical resistance .

Case Study 1: Synthesis Optimization

A study explored optimizing the synthesis of 1,1,1-trifluoro-3-(2-pyridinylsulfanyl)-2-propanol using various microbial enzymes for enantioselective reduction processes. This method demonstrated high yields and purity levels suitable for industrial applications.

Case Study 2: Biological Interaction Studies

Research has focused on the interaction of this compound with specific enzymes involved in metabolic pathways. The findings indicated that it could act as an inhibitor or modulator, suggesting potential therapeutic applications.

Mechanism of Action

The mechanism of action of 1,1,1-Trifluoro-3-(2-pyridinylsulfanyl)-2-propanol depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The trifluoromethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach its molecular targets. The pyridinylsulfanyl moiety can participate in various interactions, such as hydrogen bonding or coordination with metal ions, influencing the compound’s overall activity.

Comparison with Similar Compounds

1,1,1-Trifluoro-3-pyridin-2-ylpropan-2-ol

  • Molecular Formula: C₈H₈F₃NO
  • Molecular Weight : 191.152 g/mol
  • Key Difference : Lacks the sulfur atom in the substituent (pyridinyl vs. pyridinylsulfanyl).
  • The pyridinyl group may engage in hydrogen bonding, whereas the sulfanyl group in the target compound could participate in thiol-like interactions or redox chemistry .

1,1,1-Trifluoro-3-(2-thienyl)propan-2-ol

  • Molecular Formula: C₇H₈F₃NOS
  • Molecular Weight : 196.19 g/mol
  • Key Difference : Thienyl (sulfur-containing heterocycle) replaces pyridinylsulfanyl.
  • Impact : The thienyl group introduces aromatic sulfur but lacks the nitrogen present in pyridine. This may reduce basicity and alter electronic properties, affecting applications in catalysis or drug design .

1,1,1-Trifluoro-3-(2-methoxyphenyl)propan-2-ol

  • Molecular Formula : C₁₀H₁₁F₃O₂
  • Molecular Weight : 220.19 g/mol
  • Key Difference : Methoxyphenyl substituent instead of pyridinylsulfanyl.
  • Impact : The methoxy group enhances lipophilicity and electron-donating capacity, which could influence pharmacokinetic properties compared to the electron-withdrawing sulfanyl group .

3-Chloro-5-(1,1,1-trifluoro-3-(tetrahydrothiophen-2-yl)propan-2-yl)pyridine

  • Molecular Formula: Not explicitly stated (likely C₁₁H₁₀ClF₃NS)
  • Key Features : Combines a chlorine atom, pyridine ring, and tetrahydrothiophene group .
  • Impact : The chlorine and saturated thiophene ring may improve stability and steric bulk, making this compound suitable for agrochemical or pharmaceutical applications. Synthetic methods for such derivatives often involve HFIP as an additive, contrasting with the target compound’s synthesis .

Physicochemical Properties and Stability

Property Target Compound Pyridin-2-yl Analog Thienyl Analog Methoxyphenyl Analog
Molecular Weight (g/mol) 223.22 191.15 196.19 220.19
Solubility (Polarity) Moderate (S= present) High (N heterocycle) Moderate (S heterocycle) Low (lipophilic OMe)
Electron Effects Electron-withdrawing (CF₃, S) Electron-withdrawing (CF₃) Mixed (CF₃, thienyl) Electron-donating (OMe)
  • Trifluoromethyl Group : Enhances thermal and metabolic stability across all analogues .
  • Sulfanyl vs. Thienyl : The sulfanyl group in the target compound may increase susceptibility to oxidation compared to thienyl derivatives .

Biological Activity

1,1,1-Trifluoro-3-(2-pyridinylsulfanyl)-2-propanol is a fluorinated organic compound that has garnered attention due to its unique structural features and potential biological applications. The trifluoromethyl group enhances the compound's electronic properties, making it a valuable candidate for pharmaceutical development and biological research. This article provides an in-depth analysis of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

  • Chemical Formula : C₈H₈F₃NOS
  • Molecular Weight : 223.22 g/mol
  • CAS Number : 478047-11-9
  • Structure : The compound features a trifluoromethyl group attached to a propanol backbone with a pyridinylsulfanyl substituent.

The biological activity of 1,1,1-Trifluoro-3-(2-pyridinylsulfanyl)-2-propanol is hypothesized to involve several mechanisms:

  • Enzyme Inhibition : The compound may interact with specific enzymes, modulating their activity. The trifluoromethyl group can enhance binding affinity due to its electron-withdrawing effects.
  • Receptor Interaction : It may act as a ligand for various receptors, influencing cellular signaling pathways.
  • Antiproliferative Effects : Preliminary studies suggest that this compound exhibits antiproliferative activity against certain cancer cell lines.

Anticancer Activity

Recent studies have evaluated the antiproliferative effects of related compounds that share structural similarities with 1,1,1-Trifluoro-3-(2-pyridinylsulfanyl)-2-propanol. The following table summarizes the findings from these studies:

CompoundCell LineIC50 (μM)Reference
1,1,1-Trifluoro-3-(2-pyridinylsulfanyl)-2-propanolMDA-MB-231TBD
4cMDA-MB-23117.83
4jMCF-719.73
CisplatinMDA-MB-231~20

Note: TBD indicates that specific IC50 values for the target compound are still under investigation.

Study on Antitumor Activity

In a recent investigation into the biological activities of compounds similar to 1,1,1-Trifluoro-3-(2-pyridinylsulfanyl)-2-propanol, researchers focused on the synthesis and evaluation of new derivatives. The study employed the MTT assay to assess cell viability in human breast cancer cell lines (MDA-MB-231 and MCF-7). Notably, compounds exhibiting a trifluoromethyl group demonstrated enhanced antiproliferative effects compared to standard treatments like Cisplatin.

The study concluded that modifications in the molecular structure could significantly influence biological activity and suggested further exploration into the mechanisms behind these effects.

Toxicological Considerations

While exploring the biological activity of 1,1,1-Trifluoro-3-(2-pyridinylsulfanyl)-2-propanol, it is crucial to consider its toxicological profile. According to PubChem data:

  • Acute Toxicity : H302 (harmful if swallowed)
  • Skin Irritation : H315 (causes skin irritation)

These safety profiles indicate that while the compound may have therapeutic potential, careful handling and further toxicological assessments are necessary.

Q & A

Basic: What synthetic routes are effective for preparing 1,1,1-Trifluoro-3-(2-pyridinylsulfanyl)-2-propanol, and how can reaction conditions be optimized?

The synthesis typically involves nucleophilic substitution or condensation reactions. For example, analogous trifluoromethyl-containing ketones are synthesized via base-catalyzed reactions between aldehydes and trifluoroacetone derivatives (e.g., ethanol/methanol solvents, heating) . Optimization strategies include:

  • Solvent selection : Polar aprotic solvents (e.g., DMF) may enhance nucleophilicity of the pyridinylsulfanyl group.
  • Temperature control : Stepwise heating (e.g., 50–80°C) balances reaction rate and side-product formation.
  • Purification : Column chromatography or recrystallization improves purity, as seen in chlorophenyl-trifluoromethyl ketone isolation .

Advanced: What mechanistic insights explain the regioselectivity of the pyridinylsulfanyl group introduction in this compound?

Regioselectivity is influenced by electronic and steric factors. The 2-pyridinylsulfanyl group acts as a nucleophile, attacking electrophilic carbons (e.g., α-position to the trifluoromethyl group). Computational studies (DFT) on similar systems reveal that electron-withdrawing groups (e.g., CF₃) polarize the carbonyl, directing nucleophilic attack to the β-carbon. Transient intermediates, such as enolates, can be characterized via in situ NMR or IR spectroscopy .

Basic: Which analytical techniques are critical for characterizing this compound’s purity and structure?

Key methods include:

  • ¹⁹F NMR : Confirms trifluoromethyl group integrity (δ ~ -70 ppm) and monitors synthetic intermediates.
  • LC-MS : Detects trace impurities (e.g., unreacted pyridinylthiol) with high sensitivity.
  • FTIR : Identifies functional groups (C=O stretch ~1700 cm⁻¹, S-C aromatic ~700 cm⁻¹) .

Advanced: How can quantum mechanical calculations predict the compound’s reactivity in nucleophilic environments?

Density Functional Theory (DFT) calculates frontier molecular orbitals (HOMO/LUMO) to predict sites susceptible to nucleophilic/electrophilic attack. For example, the LUMO of the trifluoromethyl ketone moiety localizes on the carbonyl carbon, aligning with observed reactivity. Solvent effects (e.g., dielectric constant) are modeled using PCM (Polarizable Continuum Model) .

Basic: What in vitro assays are suitable for preliminary evaluation of biological activity?

  • Enzyme inhibition assays : Measure IC₅₀ against target enzymes (e.g., kinases) using fluorogenic substrates.
  • Microbial growth assays : Screen for antimicrobial activity via broth microdilution (MIC determination) .

Advanced: How does the 2-pyridinylsulfanyl moiety influence bioactivity compared to phenyl or alkylthio analogs?

Structure-activity relationship (SAR) studies on sulfanyl-containing compounds reveal that the pyridinyl group enhances hydrogen bonding with biological targets (e.g., enzyme active sites). Comparative molecular field analysis (CoMFA) of analogs shows improved binding affinity (>2-fold) when the pyridinyl nitrogen participates in π-stacking interactions, as observed in kinase inhibitors .

Basic: What storage conditions prevent degradation of this compound?

  • Temperature : Store at -20°C under inert gas (argon) to minimize hydrolysis.
  • Light exposure : Use amber vials to prevent photodegradation of the sulfanyl group.
  • Moisture control : Desiccants (e.g., silica gel) are critical, as fluorinated alcohols are hygroscopic .

Advanced: What degradation pathways dominate under accelerated stability testing (40°C/75% RH)?

LC-MS and TGA/DSC analyses identify:

  • Hydrolysis : Cleavage of the sulfanyl group to form pyridinethiol and trifluoroacetone derivatives.
  • Oxidation : Sulfur oxidation to sulfoxide/sulfone byproducts, detectable via ¹H NMR (δ 2.8–3.2 ppm) .

Basic: How can researchers mitigate toxicity risks during handling?

  • Ventilation : Use fume hoods to avoid inhalation of volatile byproducts.
  • PPE : Nitrile gloves and lab coats prevent dermal exposure.
  • Waste disposal : Neutralize acidic/basic residues before aqueous disposal, as per EPA guidelines .

Advanced: What catalytic systems enhance enantioselective synthesis of chiral derivatives?

Chiral Lewis acids (e.g., BINOL-derived catalysts) induce asymmetry in prochiral intermediates. For example, Jacobsen’s catalyst achieves >90% ee in epoxide ring-opening reactions with pyridinylthiol nucleophiles. Reaction progress is monitored via chiral HPLC .

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